



Physical and chemical properties of Ethyl Cyclopropylcarboxylate-d5

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Compound of Interest

Ethyl Cyclopropylcarboxylate-d5

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An In-depth Technical Guide to Ethyl Cyclopropylcarboxylate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl Cyclopropylcarboxylate-d5, a deuterated analog of Ethyl Cyclopropylcarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of isotopically labeled compounds. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart as a close structural and chemical analog, supplemented with established principles of deuterium's effects on molecular properties and metabolism.

Chemical and Physical Properties

Deuterium labeling, the replacement of hydrogen with its heavier isotope deuterium, can subtly alter the physical properties of a molecule. While specific experimental data for Ethyl Cyclopropylcarboxylate-d5 is not readily available in the public domain, the properties of its non-deuterated form provide a strong baseline for estimation. The primary difference is the increased molecular weight due to the five deuterium atoms.



Table 1: Physical and Chemical Properties

Property	Value (Ethyl Cyclopropylcarbox ylate)	Value (Ethyl Cyclopropylcarbox ylate-d5)	Data Source
Molecular Formula	C ₆ H ₁₀ O ₂	C ₆ H ₅ D ₅ O ₂	Calculated
Molecular Weight	114.14 g/mol	119.17 g/mol	Calculated
Boiling Point	129-133 °C	Expected to be slightly higher than the non-deuterated form	-
Density	0.960 g/mL at 25 °C	Expected to be slightly higher than the non-deuterated form	-
Appearance	Colorless to light yellow liquid	Colorless to light yellow liquid	-
Solubility	Information not available	Information not available	-

Note: The values for the boiling point and density of Ethyl Cyclopropylcarboxylate-d5 are estimations based on the known effects of deuteration.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of Ethyl Cyclopropylcarboxylate-d5. While specific spectra for the deuterated compound are not publicly available, the expected shifts and fragmentation patterns can be inferred from the non-deuterated analog and the principles of NMR and mass spectrometry.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals corresponding to the deuterated positions will be absent. The remaining proton signals may experience minor shifts due to the isotopic effect. In ¹³C NMR, carbons



bonded to deuterium will show a characteristic triplet multiplicity due to C-D coupling and may experience a slight upfield shift.

Table 2: Predicted NMR Data for Ethyl Cyclopropylcarboxylate-d5

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
¹ H	~4.1	Quartet	-OCH₂CH₃
~1.2	Triplet	-OCH ₂ CH ₃	_
~1.5	Multiplet	Cyclopropyl CH	
~0.8	Multiplet	Cyclopropyl CH2	
13 C	~174	Singlet	C=O
~60	Singlet	-OCH ₂ CH ₃	
~14	Singlet	-OCH ₂ CH ₃	
~12	Triplet (due to C-D coupling)	Cyclopropyl CD	_
~8	Triplet (due to C-D coupling)	Cyclopropyl CD ₂	_

Note: These are predicted values. Actual experimental values may vary.

2.2. Mass Spectrometry (MS)

The mass spectrum of Ethyl Cyclopropylcarboxylate-d5 will show a molecular ion peak (M+) at m/z 119, which is 5 mass units higher than the non-deuterated compound. The fragmentation pattern is expected to be similar to the non-deuterated analog, with shifts in fragment masses corresponding to the deuterated parts of the molecule.

Experimental Protocols

3.1. Proposed Synthesis of Ethyl Cyclopropylcarboxylate-d5

Foundational & Exploratory





A plausible synthetic route to Ethyl Cyclopropylcarboxylate-d5 involves the esterification of deuterated cyclopropanecarboxylic acid.

Step 1: Synthesis of Cyclopropanecarboxylic acid-d5

A potential method for the synthesis of deuterated cyclopropanecarboxylic acid is via a malonic ester synthesis approach using deuterated reagents.

 Materials: Diethyl malonate, 1,2-dibromoethane-d4, sodium ethoxide, ethanol-d6, deuterium oxide (D₂O).

Procedure:

- Diethyl malonate is treated with sodium ethoxide in ethanol-d6 to form the enolate.
- The enolate is then reacted with 1,2-dibromoethane-d4 to form diethyl cyclopropane-1,1dicarboxylate-d4.
- The resulting diester is saponified using a strong base (e.g., NaOH) in D2O.
- Acidification followed by heating will lead to decarboxylation, yielding
 Cyclopropanecarboxylic acid-d5.

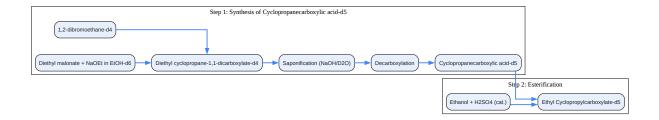
Step 2: Esterification

 Materials: Cyclopropanecarboxylic acid-d5, ethanol, catalytic amount of strong acid (e.g., H₂SO₄).

Procedure:

- Cyclopropanecarboxylic acid-d5 is refluxed with an excess of ethanol in the presence of a catalytic amount of sulfuric acid (Fischer esterification).
- The reaction is monitored by TLC until completion.
- The mixture is then worked up by neutralizing the acid, extracting with an organic solvent, and purifying by distillation or column chromatography.





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Caption: Proposed synthesis workflow for Ethyl Cyclopropylcarboxylate-d5.

3.2. Analytical Methodologies

- NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz). Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃).
- Mass Spectrometry: Mass spectra would be obtained using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Applications in Drug Development

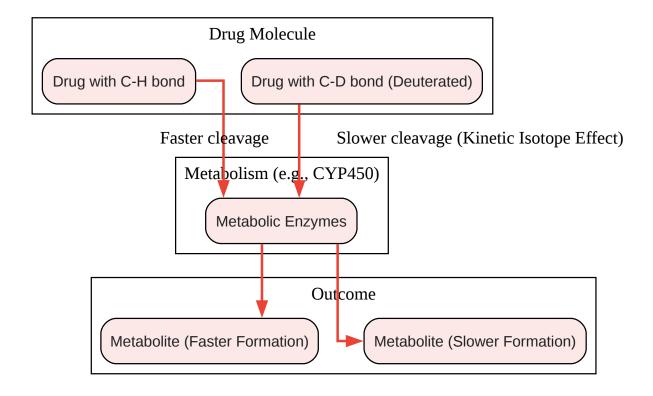
The primary interest in Ethyl Cyclopropylcarboxylate-d5 for drug development lies in the strategic use of deuterium to enhance the pharmacokinetic properties of a potential drug candidate. The cyclopropyl group itself is a common motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability.[1][2]

4.1. The Kinetic Isotope Effect and Metabolic Stability



The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This difference in bond energy, known as the kinetic isotope effect, can significantly slow down metabolic reactions that involve the cleavage of this bond.[3] Cytochrome P450 enzymes, which are major players in drug metabolism, often target C-H bonds for oxidation.[4] By deuterating susceptible positions on a drug molecule, its metabolic breakdown can be retarded, leading to:

- Increased half-life: The drug remains in the body for a longer period.
- Reduced dosing frequency: Patients may need to take the drug less often.
- Improved safety profile: Lower doses can be administered, potentially reducing side effects.



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Caption: The kinetic isotope effect on drug metabolism.

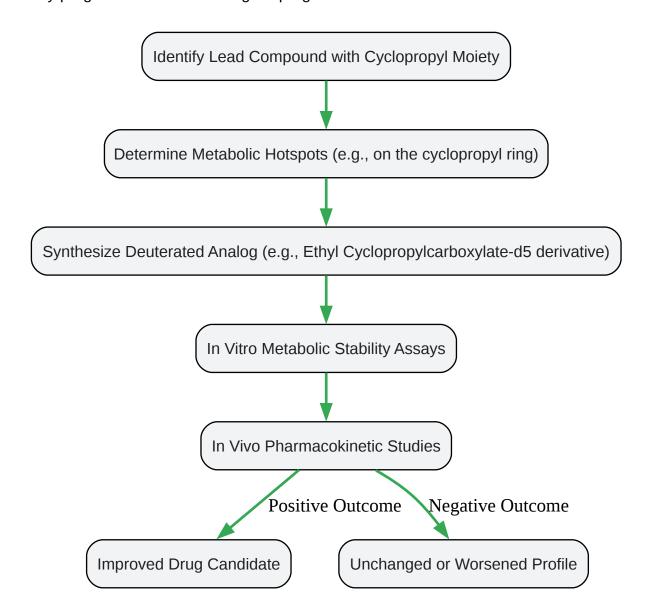
4.2. Potential Signaling Pathways



While there is no specific information linking Ethyl Cyclopropylcarboxylate-d5 to any signaling pathway, cyclopropane-containing molecules have been investigated as inhibitors of various enzymes. For instance, some cyclopropane derivatives have been studied as inhibitors of leukotriene biosynthesis, which is a key pathway in inflammation.[5] The introduction of a deuterated cyclopropyl moiety could be a strategy to enhance the stability and efficacy of such inhibitors.

4.3. Logical Relationship in Drug Design

The decision to use a deuterated compound like Ethyl Cyclopropylcarboxylate-d5 in a drug discovery program would follow a logical progression.



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Caption: Logical workflow for utilizing deuteration in drug design.

Conclusion

Ethyl Cyclopropylcarboxylate-d5 represents a valuable tool for researchers in drug discovery and development. While specific experimental data for this deuterated compound is limited, the well-established principles of the kinetic isotope effect suggest its potential to enhance the metabolic stability of drug candidates containing a cyclopropyl moiety. The provided synthetic and analytical frameworks offer a starting point for its preparation and characterization. Further studies are warranted to explore its specific applications and to fully elucidate its physical, chemical, and pharmacological properties.

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